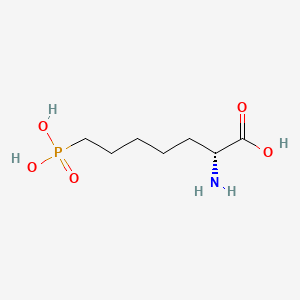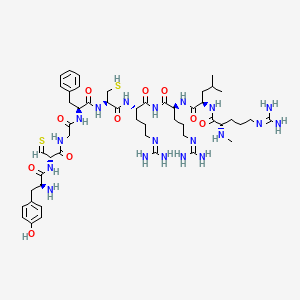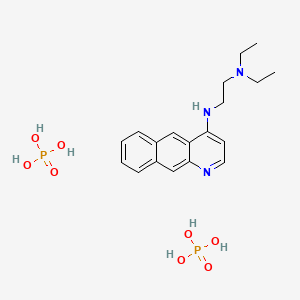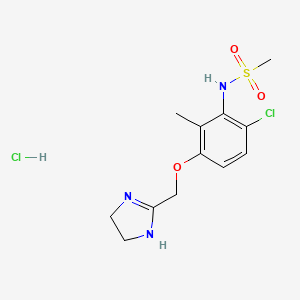
Heptanoic acid, 2-amino-7-phosphono-, (2R)-
説明
Heptanoic acid, 2-amino-7-phosphono-, (2R)-, also known as D-AP7, is a chemical compound with the molecular formula C7H16NO5P . It is a specific NMDA antagonist and is the more active form of DL-AP7 .
Molecular Structure Analysis
The molecular structure of D-AP7 consists of a heptanoic acid backbone with an amino group at the 2nd carbon and a phosphono group at the 7th carbon . The molecular weight is 225.18 g/mol .Physical And Chemical Properties Analysis
D-AP7 has a boiling point of 480.1°C at 760 mmHg and a refractive index of 1.523 . Its flash point is 244.2°C . The density of D-AP7 is 1.39g/cm3 .科学的研究の応用
Anticonvulsant Effects
- Summary of Application : “Heptanoic acid, 2-amino-7-phosphono-, (2R)-” is used in the study of its anticonvulsant effects . It has been infused into the substantia nigra pars reticulata (SNPR) of adult rats to increase the latency of onset to seizures induced by the convulsant ether flurothyl .
- Methods of Application : The compound is infused into the SNPR of adult rats . The specific technical details or parameters of the infusion procedure are not provided in the available sources.
- Results or Outcomes : The infusion of the compound was found to increase the latency of onset to seizures induced by the convulsant ether flurothyl . No quantitative data or statistical analyses are provided in the available sources.
Uptake Study
- Summary of Application : The compound is used in the study of its uptake into the mouse brain . This research could provide insights into the pharmacokinetics of the compound and its potential therapeutic applications.
- Methods of Application : The compound is administered to mice, and its uptake into the brain is studied . The specific technical details or parameters of the administration and uptake study are not provided in the available sources.
- Results or Outcomes : The results of the uptake study are not provided in the available sources .
Neuropharmacology
- Summary of Application : The compound has been used in neuropharmacological research, particularly in studies related to its anticonvulsant properties .
- Methods of Application : The compound is administered to mice, and its uptake into the brain is studied . The specific technical details or parameters of the administration and uptake study are not provided in the available sources.
- Results or Outcomes : The results of the uptake study are not provided in the available sources .
Binding Studies
- Summary of Application : The compound has been used in binding studies, where it has been found to bind specifically to certain receptors in rat brain membranes .
- Methods of Application : The compound is labeled with tritium ([3H]) and its binding to rat brain membranes is studied in vitro .
- Results or Outcomes : The results of the binding study are not provided in the available sources .
Age-Dependent Anticonvulsant Effects
- Summary of Application : The compound has been used in studies investigating its anticonvulsant effects, which appear to be age-dependent .
- Methods of Application : The compound is infused into the substantia nigra pars reticulata (SNPR) of adult rats . The specific technical details or parameters of the infusion procedure are not provided in the available sources.
- Results or Outcomes : The infusion of the compound was found to increase the latency of onset to seizures induced by the convulsant ether flurothyl . No quantitative data or statistical analyses are provided in the available sources.
Pharmacokinetics
- Summary of Application : The compound has been used in studies investigating its pharmacokinetics . This research could provide insights into the absorption, distribution, metabolism, and excretion of the compound, which are crucial for understanding its potential therapeutic applications.
- Methods of Application : The compound is administered to mice, and its concentration in the brain is measured at various time points . The specific technical details or parameters of the administration and pharmacokinetic study are not provided in the available sources.
- Results or Outcomes : The compound shows a peak concentration in the mouse brain at 30 minutes and a decline in radioactivity between 90 and 180 minutes .
Safety And Hazards
特性
IUPAC Name |
(2R)-2-amino-7-phosphonoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMWESTDPJANS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanoic acid, 2-amino-7-phosphono-, (2R)- | |
CAS RN |
81338-23-0 | |
| Record name | AP-7, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AP-7, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)











